![molecular formula C21H15F3N4O2 B6501685 3-[(pyridin-2-yl)methyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione CAS No. 941989-55-5](/img/structure/B6501685.png)

3-[(pyridin-2-yl)methyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

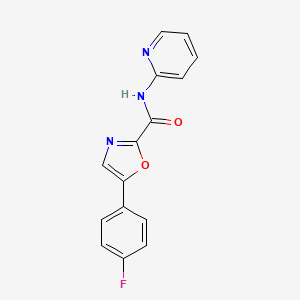

The compound “3-[(pyridin-2-yl)methyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . These derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .

Synthesis Analysis

The synthesis of these compounds involves the creation of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s part of the pyrano[2,3-d]pyrimidine-2,4-dione derivatives . These derivatives have been synthesized as potential inhibitors against PARP-1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 .Applications De Recherche Scientifique

- F2437-0118 is employed in cylindrical photoelectric sensors, such as the GRTE18-F2437 model by SICK. These sensors use the compound’s energetic photoelectric proximity principle to detect objects and provide switching outputs (PNP) based on light/dark conditions. They find applications in automation, robotics, and industrial processes .

- F2437-0118 plays a crucial role in tension indicating fasteners used for accurate bolt tensioning. These fasteners are manufactured to ASTM standard F2437 and are applied to B7 studs, Grade 55 and 105 KSI anchor bolts, and Grade 5 and Grade 8 SAE (automotive) cap screws in major structures worldwide .

- Researchers have investigated the photophysical behavior of F2437-0118. It exhibits excitation-dependent fluorescence and phosphorescence in both blended films and crystalline phases. The dual fluorescence and dual phosphorescence arise from the coexistence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) with partial conformational freedom. Understanding these properties can lead to novel applications in organic materials .

- F2437-0118 is involved in the metal- and column-free synthesis of unsymmetrical ureas containing 2-pyridyl units. This protocol allows for the efficient conversion of aryl and alkyl amines into ureas, expanding the compound’s utility in synthetic chemistry .

Photoelectric Sensors

Tension Indicating Fasteners

Organic Photophysics

Synthesis of Unsymmetrical Ureas

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could involve further exploration of its potential as a PARP-1 inhibitor . This could include more extensive testing of its anti-proliferative activity against various cancer cell lines, as well as investigation into its potential use in combination with other cancer treatments .

Propriétés

IUPAC Name |

3-(pyridin-2-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O2/c22-21(23,24)15-8-6-14(7-9-15)12-27-17-5-3-11-26-18(17)19(29)28(20(27)30)13-16-4-1-2-10-25-16/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVPUXMLWKYQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6501605.png)

![2-{[(4-chlorophenyl)carbamoyl]amino}-N-cycloheptyl-1,3-thiazole-4-carboxamide](/img/structure/B6501607.png)

![N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B6501611.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine](/img/structure/B6501619.png)

![1-[(3-chlorophenyl)methyl]-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B6501623.png)

![N-[(3,4-dimethoxyphenyl)methyl]-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6501630.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(diphenylmethyl)piperidine-1-carboxamide](/img/structure/B6501632.png)

![2-{[(3-chlorophenyl)carbamoyl]amino}-N-cyclohexyl-1,3-thiazole-4-carboxamide](/img/structure/B6501641.png)

![2-{[(3-chlorophenyl)carbamoyl]amino}-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B6501642.png)

![2,5-difluoro-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6501651.png)

![1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B6501654.png)

![N-[(4-fluorophenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide](/img/structure/B6501659.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6501680.png)